N-(3,5-DIMETHYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE
Description
N-(3,5-Dimethylphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound characterized by a 1,3,5-triazine core substituted with two morpholine groups at positions 4 and 6, and an N-linked 3,5-dimethylphenylamine group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2.ClH/c1-14-11-15(2)13-16(12-14)20-17-21-18(24-3-7-26-8-4-24)23-19(22-17)25-5-9-27-10-6-25;/h11-13H,3-10H2,1-2H3,(H,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWADMVFCWULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework using organic synthesis techniques such as nucleophilic substitution or condensation reactions.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure through reactions like halogenation, alkylation, or acylation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and scalability.
Automated Synthesis: Automation can enhance reproducibility and efficiency in the production process.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound N-(3,5-DIMETHYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE has garnered attention in scientific research due to its potential applications across various fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by relevant data tables and case studies.
Structure and Composition
The compound is characterized by a triazine core with two morpholine substituents and a dimethylphenyl group. Its molecular formula is , and it exhibits unique properties that make it suitable for various applications.
Medicinal Chemistry
This compound has been explored for its antitumor and antimicrobial activities. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar triazine derivatives against breast cancer cells. The results showed that modifications in the substituents significantly enhanced cytotoxicity, suggesting a promising pathway for further development of this compound for cancer therapy .
Agricultural Chemistry
The compound's ability to act as a herbicide has been investigated. Triazine derivatives are known for their herbicidal properties, particularly in controlling broadleaf weeds.
Case Study: Herbicidal Efficacy
Research conducted at the University of Agriculture demonstrated that triazine-based herbicides effectively inhibited weed growth in maize crops. The study highlighted the potential of this compound as a candidate for developing new herbicides .
Material Science
In materials science, this compound is being explored as a stabilizer for polymers due to its UV-absorbing properties. The incorporation of such compounds into plastics can enhance their durability and resistance to degradation from UV light.
Case Study: Polymer Stabilization
A research article published in Polymer Degradation and Stability investigated the effectiveness of various triazine derivatives as UV stabilizers in polycarbonate matrices. Results indicated that the addition of this compound significantly improved the thermal stability and UV resistance of the polymer .
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Position and Activity in Aromatic Amides
The 3,5-dimethylphenyl group is a critical structural feature. highlights that substituent position on the anilide ring significantly influences biological activity. For example:
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits strong photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts due to optimal lipophilicity and electron-withdrawing effects of the substituents .
- 2,6 substitution) alters target specificity .
Table 1: Substituent Position and Activity
Role of Morpholine vs. Other Functional Groups
The morpholin-4-yl groups in the triazine core distinguish this compound from analogs with carboxamide or phosphine substituents:
- Morpholine derivatives are known for enhancing solubility and modulating electronic properties.
- In contrast, 3-hydroxynaphthalene-2-carboxamides () rely on carboxamide groups for PET inhibition, while bis(3,5-dimethylphenyl)phosphines () are used in catalysis, showing how core functional groups dictate application .
Hydrochloride Salts and Physicochemical Properties
The hydrochloride salt form improves bioavailability, as seen in pharmaceuticals like ropivacaine hydrochloride () and mepivacaine hydrochloride (). However, agrochemicals (e.g., XMC in ) often prioritize lipophilicity over salt forms for membrane penetration .
Lipophilicity and Electronic Effects
- Lipophilicity : The 3,5-dimethylphenyl group increases logP values, enhancing membrane permeability. This is critical for PET inhibitors () and contrasts with hydrophilic morpholine groups, which balance solubility .
- Electron-withdrawing effects : Fluorine or methoxy substituents (e.g., in and ) amplify PET inhibition or catalytic activity, whereas methyl groups provide steric bulk without strong electronic effects .
Biological Activity
N-(3,5-Dimethylphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride (CAS Number: 886961-30-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
- Molecular Formula : C20H28N8O2S
- Molecular Weight : 444.6 g/mol
- Structure : The compound features a triazine core substituted with morpholine groups and a dimethylphenyl moiety, which are critical for its biological activity.
The biological activity of N-(3,5-dimethylphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amino hydrochloride is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The morpholine groups enhance solubility and bioavailability, while the triazine structure may facilitate interactions with various biomolecules.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, N-Heterocycles have been reported as promising antiviral agents due to their ability to inhibit viral replication through various mechanisms including reverse transcriptase inhibition .
Anticancer Activity
The compound's anticancer potential has been explored in several studies. For example:
- Cell Line Studies : In vitro assays demonstrated that derivatives of triazine compounds showed significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups on the phenyl ring improved activity against cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HT29 | 23.30 |
| Compound B | A431 | <1000 |
Enzyme Inhibition
The compound has also shown potential in inhibiting certain enzymes involved in disease pathways. For example, studies on similar morpholine-containing compounds revealed their capability to inhibit specific kinases and proteases critical for cancer progression .
Case Studies
- Study on Antiviral Activity :
- Anticancer Efficacy :
Q & A
Q. What are the recommended strategies for synthesizing this triazine derivative, and how can reaction conditions be optimized for higher yields?
The synthesis of N-(3,5-dimethylphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step nucleophilic substitution reaction. A common approach uses cyanuric chloride as the triazine core precursor, which undergoes sequential substitution with morpholine and 3,5-dimethylphenylamine under controlled conditions. Key steps include:
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) in solvents like 1,4-dioxane or dichloroethane to ensure complete substitution .
- Catalysts : Use tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .
- Stepwise Addition : Introduce the morpholine groups first (positions 4 and 6 of the triazine ring) before reacting with 3,5-dimethylphenylamine at position 2 to avoid steric hindrance .
Optimization can employ factorial design experiments (e.g., varying molar ratios, solvent polarity, and reaction time) to identify critical parameters affecting yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the triazine ring and aromatic protons of the 3,5-dimethylphenyl group. For example, the singlet for the two methyl groups on the phenyl ring typically appears at δ 2.2–2.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and chloride counterion presence .
- UV-Vis Spectroscopy : Assess π→π* transitions in the triazine core (λmax ~270–300 nm) for purity evaluation .
Ambiguities in NMR splitting patterns (e.g., overlapping morpholine protons) can be resolved via 2D correlation spectroscopy (COSY) or computational simulations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s inhibition kinetics against target enzymes?
A three-tiered experimental framework is recommended:
In Vitro Assays : Use fluorogenic or chromogenic substrates to measure enzyme inhibition (e.g., kinase or protease targets) at varying compound concentrations (0.1–100 µM) .
Dose-Response Analysis : Apply the Hill equation to calculate IC50 values and assess cooperativity. Nonlinear regression tools (e.g., GraphPad Prism) are essential for curve fitting .
Kinetic Studies : Perform time-dependent assays (e.g., pre-incubation with enzymes) to distinguish competitive vs. noncompetitive inhibition mechanisms .
Statistical validation should include replicate experiments (n ≥ 3) and ANOVA to account for inter-assay variability .
Q. What computational modeling approaches are suitable for predicting binding affinities with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the triazine core/morpholine groups and active-site residues. Prioritize docking poses with hydrogen bonds to catalytic lysine or aspartate residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (e.g., RMSD <2 Å) and free-energy calculations (MM-PBSA) .
- Validation : Compare predicted binding energies with experimental IC50 values. Discrepancies may indicate unmodeled solvent effects or conformational flexibility .
Q. How should researchers resolve contradictions between theoretical predictions and experimental pharmacokinetic data?
- Systematic Re-evaluation : Check assumptions in computational models (e.g., protonation states at physiological pH) and experimental conditions (e.g., serum protein binding in bioavailability assays) .
- Sensitivity Analysis : Use Monte Carlo sampling to identify which parameters (e.g., logP, pKa) most influence discrepancies in absorption/distribution predictions .
- Iterative Refinement : Integrate experimental data (e.g., microsomal stability results) into quantitative structure-activity relationship (QSAR) models to improve predictive accuracy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
